Lipophilicity Differentiation: n-Butyl Chain Confers ACD/LogP 2.35 vs. Shorter-Chain 2-(Alkylamino)pyridine-3-sulfonamide Analogs
The target compound, 2-(butylamino)pyridine-3-sulfonamide, possesses an experimentally predicted ACD/LogP of 2.35 . In contrast, the direct shorter-chain analog 2-(methylamino)pyridine-3-sulfonamide (CAS 70661-79-9, C₆H₉N₃O₂S, MW 187.22) is predicted by the same algorithm to have an ACD/LogP of approximately 0.9–1.2, and 2-(propylamino)pyridine-3-sulfonamide (CAS 1247456-99-0, C₈H₁₃N₃O₂S, MW 215.28) is predicted to have an ACD/LogP of approximately 1.6–2.0 . The 0.35–1.45 LogP unit increase associated with the n-butyl chain translates to a theoretical 2- to 28-fold increase in octanol–water partition coefficient, directly impacting passive membrane permeability and assay-specific apparent potency in cell-based PI3K inhibition readouts .
| Evidence Dimension | Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 2.35 (n-butyl substituent) |
| Comparator Or Baseline | 2-(Methylamino)-PS: ACD/LogP ≈ 0.9–1.2; 2-(Propylamino)-PS: ACD/LogP ≈ 1.6–2.0 |
| Quantified Difference | ΔLogP = +0.35 to +1.45 vs. propyl and methyl analogs, respectively |
| Conditions | ACD/Labs Percepta Platform PhysChem Module v14.0; predicted values, not experimentally measured |
Why This Matters
Higher LogP directly affects compound handling (DMSO solubility limits), cellular permeability in intact-cell PI3K assays, and potential non-specific protein binding—factors that must be controlled when selecting among 2-(alkylamino)pyridine-3-sulfonamide analogs for SAR studies.
